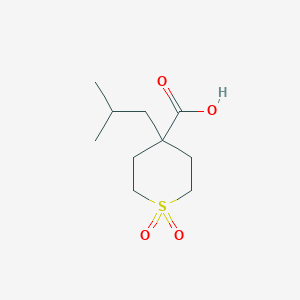

4-(2-Methylpropyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves complex organic reactions. For instance, the synthesis of “Mycophenolic acid salt”, a compound used as a potential immune-suppressing agent, involves converting the parent drug into a salt form to increase solubility . Another example is the determination of “3-[4-(2-Methylpropyl)phenyl] propanoic acid”, a potential impurity of Ibuprofen, by a gas chromatography method after the methylation reaction .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For instance, the structure of Ibuprofen, a related compound, has been determined and is available in various databases .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and are often studied using various analytical techniques. For example, the intermolecular interactions in the condensed phase of ibuprofen and related compounds have been studied using a combination of thermodynamics, infrared spectroscopy, and quantum chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the molecular weight of “2-(2-methylpropyl)pent-4-enoic acid” has been reported to be 156.22 .科学的研究の応用

Environmental Impact and Biodegradation

The environmental fate and behavior of herbicides, including carboxylic acids, are crucial in assessing their impacts on ecosystems and human health. The widespread use of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), a carboxylic acid, in agriculture has led to its distribution across various environmental matrices. Studies highlight concerns regarding the potential lethal effects of such compounds on non-target organisms, underscoring the need for comprehensive evaluations of their environmental persistence and toxicological profiles. The role of microorganisms in the degradation of 2,4-D and its metabolites, such as 2,4-dichlorophenol (2,4-DCP), is emphasized as a key factor in mitigating environmental pollution and safeguarding public health. This biodegradation process presents a sustainable approach to managing the ecological risks associated with the use of carboxylic acid-based herbicides in agricultural settings (Islam et al., 2017); (Magnoli et al., 2020).

Biochemical Insights and Anticancer Potential

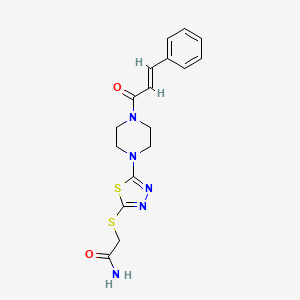

The application of Knoevenagel condensation in synthesizing bioactive compounds underscores the relevance of carboxylic acids in developing anticancer agents. This reaction facilitates the creation of α, β-unsaturated ketones/carboxylic acids, serving as a cornerstone in the design of molecules with significant biological activities. Research utilizing this chemistry has led to the development of compounds exhibiting potent anticancer properties, highlighting the importance of structural functionality and the potential for novel drug discovery in cancer treatment. This area of study exemplifies the intersection of organic chemistry and pharmacology, where the manipulation of carboxylic acid derivatives yields promising therapeutic candidates (Tokala, Bora, & Shankaraiah, 2022).

Environmental Biocatalysis and Toxicology

The understanding of biocatalyst inhibition by carboxylic acids offers insights into the challenges and opportunities in biotechnological applications, particularly in the context of microbial fermentation processes. Carboxylic acids, such as hexanoic, octanoic, decanoic, and lauric acids, have been shown to inhibit microbial growth at concentrations below desired yield and titer, affecting the production of biofuels and chemicals. This research highlights the importance of metabolic engineering strategies to enhance microbial tolerance and optimize fermentation processes, thereby advancing the sustainable production of biorenewable chemicals (Jarboe, Royce, & Liu, 2013).

Safety and Hazards

特性

IUPAC Name |

4-(2-methylpropyl)-1,1-dioxothiane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4S/c1-8(2)7-10(9(11)12)3-5-15(13,14)6-4-10/h8H,3-7H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVPLTDTIKUZNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CCS(=O)(=O)CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methylpropyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl]but-2-enoate](/img/structure/B2718269.png)

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2718271.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2718274.png)

![4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate](/img/structure/B2718282.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2718287.png)